![molecular formula C23H22N4O3 B2946001 N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396811-59-8](/img/structure/B2946001.png)
N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic compound that has gained attention in the field of pharmaceutical research due to its potential therapeutic applications. It belongs to the class of azetidine-3-carboxamide derivatives, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is not fully understood. However, it is believed to exert its biological effects by binding to specific target proteins or enzymes in the body, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been found to exhibit various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Reduction of inflammation: N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been found to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
3. Anti-microbial activity: The compound has been shown to inhibit the growth of various bacterial strains by disrupting their cell membrane integrity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has several advantages and limitations when used in lab experiments. Some of the advantages include:
1. High potency: The compound exhibits high potency against cancer cells and various bacterial strains, making it a potential candidate for drug development.
2. Versatility: N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can be used in various experimental setups, including in vitro and in vivo studies.
Some of the limitations include:
1. Limited availability: The compound is not readily available commercially, and its synthesis requires specialized expertise.
2. Safety concerns: The compound has not been extensively studied for its safety profile, and its potential toxicity needs to be evaluated in detail.
Zukünftige Richtungen
There are several future directions for the research on N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide. Some of the possible directions include:
1. Development of novel anti-cancer drugs: The compound's potent anti-cancer activity makes it a potential candidate for drug development.
2. Evaluation of its safety profile: The compound's safety profile needs to be evaluated in detail to ensure its safe use in humans.
3. Investigation of its mechanism of action: Further studies are needed to elucidate the compound's exact mechanism of action, which could aid in the development of more effective drugs.
4. Exploration of its anti-inflammatory activity: The compound's anti-inflammatory activity needs to be further explored to determine its potential use in the treatment of inflammatory diseases.
Conclusion:
N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic compound that has shown promising therapeutic potential in various scientific research studies. Its high potency against cancer cells and various bacterial strains makes it a potential candidate for drug development. However, its safety profile needs to be evaluated in detail, and its exact mechanism of action needs to be elucidated. Further research is needed to explore its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves a multi-step process that starts with the reaction of 4-(benzyloxy)benzaldehyde with pyrazine-2-carboxylic acid, followed by the reduction of the resulting compound with sodium borohydride. The final step involves the reaction of the intermediate product with azetidine-3-carboxylic acid chloride to yield the target compound.
Wissenschaftliche Forschungsanwendungen
N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been investigated for its potential therapeutic applications in various scientific research studies. Some of the notable applications include:
1. Anti-cancer activity: The compound has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
2. Anti-inflammatory activity: N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been shown to possess significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
3. Anti-microbial activity: The compound has been found to exhibit significant anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-22(19-14-27(15-19)23(29)21-13-24-10-11-25-21)26-12-17-6-8-20(9-7-17)30-16-18-4-2-1-3-5-18/h1-11,13,19H,12,14-16H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFVJKLGMIRIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.